

A Technical Guide to 800CW Acid for In Vivo Near-Infrared Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **800CW acid**

Cat. No.: **B15552213**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamental principles and applications of **800CW acid**, a near-infrared (NIR) fluorescent dye, for in vivo imaging. This document provides a comprehensive overview of its properties, experimental protocols, and data presentation to facilitate its effective use in preclinical research.

Introduction to 800CW Acid

800CW acid, also known as IRDye® 800CW carboxylate, is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum.^{[1][2]} This spectral window (700-900 nm) is highly advantageous for in vivo imaging due to the reduced absorption and scattering of light by biological tissues, leading to deeper tissue penetration and lower autofluorescence compared to imaging in the visible spectrum.^{[3][4]}

The carboxylic acid functional group on **800CW acid** renders it non-reactive, making it an ideal control for in vivo experiments where its conjugated counterparts (e.g., NHS ester, maleimide) are used to label targeting moieties like antibodies or peptides.^[1] Understanding the biodistribution, clearance, and potential non-specific interactions of the parent dye is crucial for the accurate interpretation of targeted imaging studies. Furthermore, studies have indicated that 800CW carboxylate exhibits an avidity for necrotic tissue, opening avenues for its use in monitoring therapeutic efficacy.

Core Properties of 800CW Dyes

The photophysical and chemical properties of 800CW dyes are critical for their application in *in vivo* imaging. The following tables summarize key quantitative data for 800CW carboxylate (acid) and its commonly used reactive derivative, the NHS ester, for comparison.

Table 1: Photophysical Properties of 800CW Dyes

Property	800CW Carboxylate (Acid)	800CW NHS Ester	Reference(s)
Excitation Maximum (λ_{ex})	774 nm (in PBS)	773 nm (in PBS)	
Emission Maximum (λ_{em})	789 nm (in PBS)	792 nm (in PBS)	
Molar Extinction Coefficient (ϵ)	$240,000 \text{ M}^{-1}\text{cm}^{-1}$ (in PBS)	Not explicitly stated for PBS, but likely similar to carboxylate	
Quantum Yield	Not explicitly stated, but generally high for this class of dyes.	Not explicitly stated.	

Table 2: Chemical and Physical Properties of 800CW Dyes

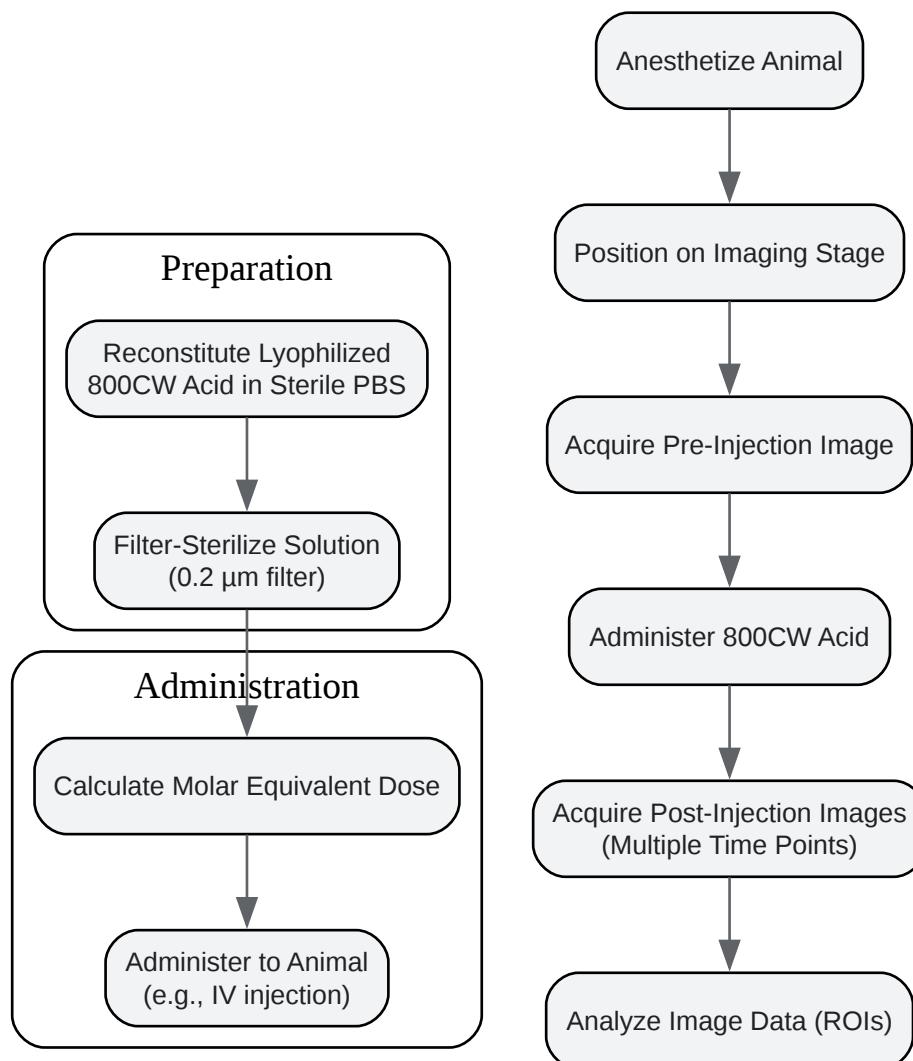
Property	800CW Carboxylate (Acid)	800CW NHS Ester	Reference(s)
Molecular Weight	1091.10 g/mol	1166.2 g/mol	
Molecular Formula	C46H50N2Na4O15S4	C50H54N3Na3O17S4	
Reactive Group	Carboxylic Acid (non-reactive)	N-hydroxysuccinimide (NHS) ester (amine-reactive)	
Solubility	High water solubility	Soluble in water and DMSO	
Storage (Lyophilized)	-20°C, protected from light and moisture	-20°C, protected from light and moisture	
Storage (Reconstituted)	4°C for up to 30 days (in sterile PBS)	Discard after one use if in water; stable for up to two weeks at -20°C in DMSO	

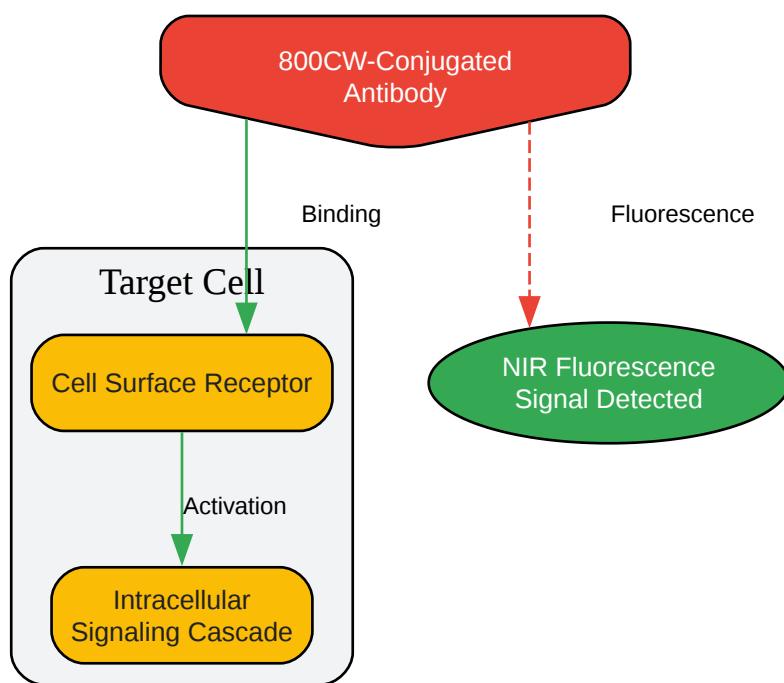
Experimental Protocols

This section provides detailed methodologies for the use of **800CW acid** in in vivo imaging studies, primarily as a control agent and for assessing biodistribution.

Preparation and Administration of 800CW Acid for In Vivo Imaging

This protocol outlines the steps for preparing and administering **800CW acid** as a control for in vivo imaging experiments.


Materials:


- IRDye® 800CW Carboxylate (lyophilized powder)
- Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile 0.2 µm syringe filter

- Appropriate syringes and needles for administration
- Animal model (e.g., mouse, rat)

Procedure:

- Reconstitution:
 - Bring the lyophilized 800CW carboxylate vial to room temperature.
 - Reconstitute the dye in sterile 1X PBS to the desired stock concentration. The concentration should be chosen to match the molar amount of dye in the targeted probe being used in the main experiment.
 - Gently vortex or pipette to ensure complete dissolution.
- Sterilization:
 - Filter-sterilize the reconstituted dye solution through a 0.2 μ m syringe filter to remove any potential microbial contaminants before in vivo administration.
- Dose Calculation:
 - The administered dose of 800CW carboxylate should be equivalent to the molar quantity of the dye conjugated to the targeting molecule in the experimental group. For example, if the experimental group receives 1 nmol of an antibody labeled with 800CW, the control group should receive 1 nmol of 800CW carboxylate.
- Administration:
 - The route of administration should match that of the experimental agent, typically intravenous (IV) injection via the tail vein for systemic biodistribution studies.
 - For studies on intestinal permeability, oral administration (p.o.) may be employed.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. licorbio.com [licorbio.com]
- 2. shop.licorbio.com [shop.licorbio.com]
- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- To cite this document: BenchChem. [A Technical Guide to 800CW Acid for In Vivo Near-Infrared Imaging]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15552213#800cw-acid-for-in-vivo-near-infrared-imaging-basics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com